2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid
Overview
Description
“2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” is a derivative of quinoline, a heterocyclic compound that has been extensively studied for its potential in the development of anticancer drugs . It is a part of the 2-substituted phenylquinoline-4-carboxylic acid group .
Synthesis Analysis
The synthesis of 2-phenyl-quinoline-4-carboxylic acid derivatives typically starts from aniline, 2-nitrobenzaldehyde, and pyruvic acid followed by a Doebner reaction, amidation, reduction, acylation, and amination . All of the newly-synthesized compounds are characterized by 1H-NMR, 13C-NMR, and HRMS .
Molecular Structure Analysis
Quinoline is a nitrogen-based heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “this compound” would require further analysis.
Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . Specific chemical reactions involving “this compound” would depend on the reaction conditions and reagents used.
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific molecular structure. Quinoline and its derivatives generally exhibit strong hydrogen bonding between molecules, leading to high boiling points compared to other substances of comparable molar mass .
Scientific Research Applications
Vibrational Spectroscopy and Molecular Docking
- Vibrational Spectroscopic Analysis: A study conducted by Ulahannan et al. (2015) utilized FT-IR and FT-Raman spectroscopy to analyze the vibrational wavenumbers of 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid. The study highlighted the stability of the molecule and its potential sites for electrophilic attack, suggesting applications in molecular structure analysis (Ulahannan et al., 2015).
- Molecular Docking Study: The same research also conducted a molecular docking study indicating that the compound might exhibit inhibitory activity against PknB, a protein kinase, pointing to potential applications in drug development (Ulahannan et al., 2015).
Synthesis and Antimicrobial Activity
- Microwave-Irradiated Synthesis: Bhatt and Agrawal (2010) explored the synthesis of 2-phenylquinoline-4-carboxylic acid derivatives using both conventional and microwave-irradiated methods. The study emphasized the efficiency of the microwave method in terms of reaction time and yield, with significant implications for the synthesis of similar compounds (Bhatt & Agrawal, 2010).
- Antimicrobial Potential: This research also demonstrated that the synthesized compounds possess broad-spectrum antimicrobial activity, suggesting applications in the development of new antimicrobial agents (Bhatt & Agrawal, 2010).
Crystal Structure Analysis
- Crystal Structure Characterization: Dobrzyńska and Jerzykiewicz (2004) studied the crystal structure of a quinoline-2-carboxylic acid derivative, highlighting its structural features. Such studies are crucial for understanding the chemical and physical properties of these compounds (Dobrzyńska & Jerzykiewicz, 2004).
Application in Coordination Chemistry
- Cd(II) Complexes Synthesis and Properties: Lei et al. (2014) synthesized cadmium complexes using carboxyl functionalized 2-phenylquinoline derivatives, exploring their fluorescent behavior and antibacterial activities. This research indicates potential applications in coordination chemistry and material science (Lei et al., 2014).
Antioxidant and Antibacterial Studies
- Phenolic Esters and Amides Synthesis: Shankerrao et al. (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their antioxidant and antibacterial activities. This suggests applications in the development of new antioxidant and antibacterial agents (Shankerrao et al., 2013).
Chelating Ion Exchangers
- Metal Ion Extraction: Moberg et al. (1990) reported on quinoline-2-carboxylic acids with different substituents being used as chelating ion exchangers for metal ion extraction, highlighting their selectivity and efficiency in this application (Moberg et al., 1990).
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit antibacterial activity against gram-negative and gram-positive bacteria . They have also shown inhibitory effects on certain enzymes .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes in the biological functions of these targets . For instance, some quinoline derivatives have been reported to inhibit the proliferation of certain cancer cells .
Biochemical Pathways
Quinoline derivatives have been associated with various biological and pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It has been observed that compounds with higher lipophilicity displayed higher activity, suggesting that lipophilicity may influence the bioavailability of these compounds .
Result of Action
Quinoline derivatives have been reported to exhibit various biological effects, including antibacterial activity and inhibitory effects on certain enzymes .
Action Environment
It’s worth noting that the synthesis of quinoline derivatives can be influenced by various factors, including the presence of transition metals, ionic liquids, and ultrasound irradiation .
Future Directions
Quinoline and its derivatives continue to be a focus of research due to their potential applications in medicinal and industrial chemistry . Future research may explore new synthetic routes, potential biological activities, and applications of “2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid” and related compounds.
Properties
IUPAC Name |
2-[(E)-2-phenylethenyl]quinoline-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO2/c20-18(21)16-12-14(11-10-13-6-2-1-3-7-13)19-17-9-5-4-8-15(16)17/h1-12H,(H,20,21)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIPAKELAKKZKMZ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.